molecular formula C12H17NO2 B7646838 N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide

Cat. No.: B7646838
M. Wt: 207.27 g/mol
InChI Key: SHBNLFWNJPGAPZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde.

    Reduction: Formation of N-(2-hydroxy-4-methylphenyl)-3-methylbutylamine.

    Substitution: Formation of N-(2-alkoxy-4-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: Similar structure but with a benzamide group instead of a butanamide group.

    4-hydroxy-4-methyl-2-pentanone: Contains a hydroxy and methyl group but lacks the amide functionality.

Uniqueness

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide is unique due to the presence of both a hydroxy and an amide group on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)6-12(15)13-10-5-4-9(3)7-11(10)14/h4-5,7-8,14H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBNLFWNJPGAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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